molecular formula C12H13NO5S B14077639 N-Acetyl-S-(2-hydroxybenzoyl)cysteine

N-Acetyl-S-(2-hydroxybenzoyl)cysteine

Cat. No.: B14077639
M. Wt: 283.30 g/mol
InChI Key: VYPKEODFNOEZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salnacedin can be synthesized through a series of chemical reactions involving the esterification of N-acetyl-L-cysteine with 2-hydroxybenzoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Salnacedin involves large-scale esterification processes. The reaction mixture is often subjected to purification steps such as crystallization and filtration to isolate the pure compound. The final product is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Salnacedin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Salnacedin has a wide range of applications in scientific research, including:

Mechanism of Action

Salnacedin exerts its effects primarily through its anti-inflammatory and keratolytic activities. It targets specific enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and promoting the shedding of dead skin cells. The compound also modulates the activity of keratinocytes, which are the predominant cell type in the epidermis .

Comparison with Similar Compounds

    N-acetyl-L-cysteine: A precursor in the synthesis of Salnacedin, known for its antioxidant properties.

    2-hydroxybenzoic acid:

Uniqueness of Salnacedin: Salnacedin stands out due to its combined anti-inflammatory and keratolytic effects, making it particularly effective in treating skin conditions. Unlike its precursors, Salnacedin offers a dual mechanism of action that targets both inflammation and keratinocyte activity, providing a comprehensive approach to skincare .

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)

InChI Key

VYPKEODFNOEZGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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